molecular formula C5H9ClO3 B14198622 (1-Methoxyethoxy)acetyl chloride CAS No. 922498-74-6

(1-Methoxyethoxy)acetyl chloride

Cat. No.: B14198622
CAS No.: 922498-74-6
M. Wt: 152.57 g/mol
InChI Key: DHAPRAXCJXNDQV-UHFFFAOYSA-N
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Description

(1-Methoxyethoxy)acetyl chloride is an organic compound with the molecular formula C5H9ClO3. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound contains a methoxyethoxy group attached to an acetyl chloride moiety, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Methoxyethoxy)acetyl chloride can be synthesized through the reaction of (1-methoxyethoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group by the action of thionyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include additional purification steps such as distillation to remove any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxyethoxy)acetyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Esters: Formed by the reaction with alcohols.

    Amides: Formed by the reaction with amines.

    Acids: Formed by hydrolysis with water.

Scientific Research Applications

(1-Methoxyethoxy)acetyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Methoxyethoxy)acetyl chloride involves the nucleophilic attack on the acyl chloride group. This reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methoxyethoxy)acetyl chloride is unique due to the presence of the methoxyethoxy group, which can influence the reactivity and solubility of the compound. This makes it a valuable reagent in specific synthetic applications where other acyl chlorides may not be suitable .

Properties

CAS No.

922498-74-6

Molecular Formula

C5H9ClO3

Molecular Weight

152.57 g/mol

IUPAC Name

2-(1-methoxyethoxy)acetyl chloride

InChI

InChI=1S/C5H9ClO3/c1-4(8-2)9-3-5(6)7/h4H,3H2,1-2H3

InChI Key

DHAPRAXCJXNDQV-UHFFFAOYSA-N

Canonical SMILES

CC(OC)OCC(=O)Cl

Origin of Product

United States

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